molecular formula C7H6ClNO B12290499 3-Aminobenzoyl chloride CAS No. 21563-72-4

3-Aminobenzoyl chloride

Cat. No.: B12290499
CAS No.: 21563-72-4
M. Wt: 155.58 g/mol
InChI Key: RMDIYHSHNBKVJS-UHFFFAOYSA-N
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Description

3-Aminobenzoyl chloride is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzoyl chloride, where an amino group is substituted at the meta position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Aminobenzoic acid+Thionyl chloride3-Aminobenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Aminobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Aminobenzoic acid+Thionyl chloride→3-Aminobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

This method is efficient and yields a high purity product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: From nucleophilic substitution.

    Nitro, Sulfo, and Halo Derivatives: From electrophilic aromatic substitution.

    Hydrazones and Oximes: From condensation reactions.

Scientific Research Applications

3-Aminobenzoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-aminobenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The amino group on the benzene ring enhances its reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in electrophilic aromatic substitution .

Comparison with Similar Compounds

Uniqueness: 3-Aminobenzoyl chloride is unique due to the position of the amino group, which provides a balance between reactivity and stability. This makes it particularly useful in synthesizing compounds where controlled reactivity is essential .

Properties

IUPAC Name

3-aminobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDIYHSHNBKVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554471
Record name 3-Aminobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21563-72-4
Record name 3-Aminobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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